2-(Bromomethyl)-6-fluorobenzaldehyde
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Overview
Description
2-(Bromomethyl)-6-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-fluorobenzaldehyde typically involves the bromination of 6-fluorobenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or acetonitrile. The reactants are mixed and passed through a pipeline into a constant-temperature water bath reactor under illumination .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-(bromomethyl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(bromomethyl)-6-fluorobenzyl alcohol
Scientific Research Applications
2-(Bromomethyl)-6-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functionalized materials for various applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various oxidation and reduction reactions. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom, which increases the electrophilicity of the aldehyde carbon .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)benzonitrile
- 2-(Bromomethyl)-1,3-dioxolane
- 2-(Bromomethyl)naphthalene
Uniqueness
2-(Bromomethyl)-6-fluorobenzaldehyde is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(bromomethyl)-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQPIHYTXILMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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